4-(4,4-Diphenylbutyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

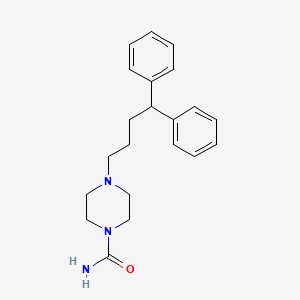

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted at position 1 with a carboxamide group and at position 4 with a 4,4-diphenylbutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Diphenylbutyl)piperazine-1-carboxamide typically involves the reaction of 4,4-diphenylbutylamine with piperazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 4-(4,4-Diphenylbutyl)piperazine-1-carboxamide as an anticancer agent. Specifically, it has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound demonstrates significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines. It was found to inhibit the activity of several G-protein coupled receptors (GPCRs), which are often implicated in cancer progression and metastasis. Notably, modifications to the compound's structure have resulted in reduced GPCR interactions while retaining anticancer efficacy .

- Case Studies : In a study involving scaffold-hopping design, a derivative of this compound was shown to cross the blood-brain barrier effectively and exhibited promising results in reducing tumor growth in vivo. This suggests that the compound could be further developed for treating brain metastases associated with aggressive cancers like TNBC .

Modulation of Drug Resistance

Another significant application of this compound is its role in overcoming drug resistance in cancer therapy.

- P-glycoprotein Inhibition : Research indicates that this compound can modulate P-glycoprotein (P-gp) activity, a major factor in multidrug resistance observed in cancer treatments. Compounds derived from this piperazine structure have been shown to enhance the uptake of chemotherapeutic agents like doxorubicin by inhibiting P-gp-mediated efflux mechanisms .

- Experimental Findings : In experiments conducted on K562/DOX resistant cell lines, derivatives of this compound demonstrated superior efficacy compared to standard P-gp inhibitors like verapamil. These compounds not only increased intracellular concentrations of doxorubicin but also maintained their effectiveness over extended periods .

Neurotransmitter System Interactions

The compound also interacts with neurotransmitter systems, which may have implications for neurological disorders.

- Dopamine Receptor Modulation : Studies have shown that derivatives exhibit selective interaction with dopamine receptors, particularly D4 receptors. This selectivity may enhance cognitive functions impaired in conditions such as schizophrenia while minimizing side effects typically associated with broader receptor activity .

- Potential Therapeutic Applications : Given its unique profile, this compound could be explored for therapeutic applications in psychiatric disorders where dopamine dysregulation is a concern .

Mechanism of Action

The mechanism of action of 4-(4,4-Diphenylbutyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)

- Key Features : Tert-butylphenyl and chloropyridinyl substituents.

- Target : TRPV1 antagonist with potent analgesic activity .

- Comparison: BCTC’s tert-butylphenyl group enhances metabolic stability, while the chloropyridinyl moiety contributes to TRPV1 affinity.

PKM-833 ((R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide)

- Key Features : Trifluoromethyl chroman and pyridazinyl groups.

- Target : FAAH inhibitor with high brain penetration .

- The carboxamide group in both compounds likely facilitates target binding, but the diphenylbutyl chain may alter pharmacokinetic profiles.

Compound 8j (Dopamine D3 Receptor Ligand)

- Key Features : Fluorophenyl substituent and carboxamide linker.

- Target : Dopamine D3 receptor (Ki = 2.6 nM) with >1000-fold selectivity over D2 receptors .

- Comparison: The carboxamide linker in 8j is critical for D3 selectivity, a feature shared with 4-(4,4-diphenylbutyl)piperazine-1-carboxamide.

Pharmacological and Target Selectivity

Mechanistic Class and Binding Modes

- Piperazine-1-carboxamides as Acetyl-Lysine Mimetics : highlights that piperazine-1-carboxamide derivatives mimic acetyl-lysine in binding to YEATS domains, adopting similar β-sheet hydrogen-bonding patterns. This suggests that this compound could serve as a scaffold for epigenetic targets like MLLT1/3 .

- Comparison with Urea-Based Inhibitors: FAAH inhibitors like PF-750 (piperidine urea) covalently modify the enzyme’s active site, whereas carboxamide derivatives (e.g., PKM-833) likely engage in reversible interactions. The diphenylbutyl group may shift the compound’s selectivity toward non-FAAH targets .

Antiproliferative and Antimicrobial Activity

- Analogs such as 4-methyl-N-(4-tolyl)piperazine-1-carboxamide () and fluorophenyl/chlorophenyl derivatives () induce cell cycle arrest in cancer cells. The diphenylbutyl group in the target compound could enhance hydrophobic interactions with oncogenic targets, though potency data are needed for direct comparison .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Bulky diphenyl groups may reduce cytochrome P450-mediated metabolism, extending half-life relative to compounds with smaller substituents (e.g., fluorophenyl in ) .

- Synthetic Accessibility : Piperazine-1-carboxamides are typically synthesized via nucleophilic substitution or coupling reactions (). The diphenylbutyl chain may require multi-step synthesis, impacting yield and scalability .

Comparative Data Table

Biological Activity

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This compound has been studied for its role as a fatty acid amide hydrolase (FAAH) inhibitor, which positions it as a candidate for various therapeutic applications, particularly in the treatment of pain and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound includes a piperazine ring substituted with a diphenylbutyl group and a carboxamide functional group. This structure is crucial for its interaction with biological targets.

The primary mechanism of action for this compound is its inhibition of FAAH, an enzyme that degrades endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids in the body, which can lead to enhanced analgesic effects and modulation of pain pathways.

FAAH Inhibition

Research indicates that this compound exhibits potent FAAH inhibitory activity. This has been demonstrated through various in vitro assays where the compound effectively reduced FAAH activity compared to control groups.

Effects on Pain Models

In animal models of pain, administration of this compound has shown significant analgesic effects. For instance, studies involving the formalin test indicated that the compound reduced both the acute and inflammatory phases of pain response.

Case Study: Analgesic Efficacy

- Model : Formalin-induced pain in rodents

- Dosage : 50 mg/kg administered intraperitoneally

- Results : Significant reduction in pain scores compared to vehicle controls; effects were comparable to established analgesics like morphine.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. In models of neurodegeneration, such as those mimicking Alzheimer's disease, the compound demonstrated potential in reducing neuroinflammation and promoting neuronal survival.

| Study Type | Findings |

|---|---|

| In vitro neuroprotection assays | Reduced apoptosis in neuronal cell lines exposed to toxic agents |

| Animal models of neurodegeneration | Improved cognitive function metrics post-treatment |

Modulation of Dopaminergic Activity

The compound also interacts with dopaminergic systems, suggesting potential applications in treating disorders like Parkinson's disease. Its ability to enhance dopamine receptor signaling has been noted in several studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4,4-Diphenylbutyl)piperazine-1-carboxamide, and how can purity be optimized?

- Methodological Answer : A common approach involves multi-step synthesis starting with functionalizing the piperazine ring. For example, coupling a diphenylbutyl group via nucleophilic substitution or amidation reactions. Purity optimization includes using column chromatography (silica gel) for purification and monitoring reaction progress with TLC (Rf values ~0.39–0.44). Adjusting stoichiometric ratios of reagents like dihaloalkanes or acyl chlorides can improve yields .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions on the piperazine ring. High-resolution mass spectrometry (HRMS) validates molecular weight. Melting point analysis (e.g., 153–191°C for analogs) and HPLC with UV detection (λ ~254 nm) assess purity. X-ray powder diffraction (XRPD) can confirm crystallinity .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Store in airtight containers at 2–8°C, away from oxidizers. In case of skin contact, wash immediately with soap and water. Avoid inhalation of dust; use fume hoods during synthesis .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and selectivity of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution in the piperazine ring and diphenylbutyl chain, predicting sites for electrophilic/nucleophilic attacks. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like dopamine receptors. Quantitative Structure-Activity Relationship (QSAR) models optimize substituent groups for selectivity .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?

- Methodological Answer : Validate assay conditions: Use standardized cell lines (e.g., HEK293 for GPCR studies) and control compounds. Perform radioligand displacement assays (e.g., ³H-spiperone for D2/D3 receptors) alongside functional cAMP assays. Cross-reference with structural analogs (e.g., fluorobenzyl-piperazine derivatives) to identify substituent-specific effects .

Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacokinetic profile?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. In vitro metabolic stability assays (e.g., liver microsomes) identify degradation pathways. Adjust formulation using co-solvents (e.g., PEG 400) or enteric coatings to enhance oral bioavailability .

Q. What are the mechanistic insights into its interaction with cytochrome P450 enzymes, and how can metabolic liabilities be mitigated?

- Methodological Answer : Incubate with recombinant CYP isoforms (3A4, 2D6) and analyze metabolites via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidation. Co-administer CYP inhibitors (e.g., ketoconazole) in preclinical models to assess drug-drug interactions .

Properties

CAS No. |

144466-08-0 |

|---|---|

Molecular Formula |

C21H27N3O |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

4-(4,4-diphenylbutyl)piperazine-1-carboxamide |

InChI |

InChI=1S/C21H27N3O/c22-21(25)24-16-14-23(15-17-24)13-7-12-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H2,22,25) |

InChI Key |

RJJCCOBZNIUHNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.